molecular formula C11H12N2O2 B15217556 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione CAS No. 51027-24-8

5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B15217556
CAS No.: 51027-24-8
M. Wt: 204.22 g/mol
InChI Key: RQZGSUBUKNKGAP-UHFFFAOYSA-N
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Description

5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C11H12N2O2. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(o-tolyl)imidazolidine-2,4-dione typically involves the reaction of o-toluidine with glyoxylic acid, followed by cyclization with urea. The reaction conditions often include heating under reflux and the use of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-3-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylimidazolidine-2,4-dione
  • 5-Methyl-3-(p-tolyl)imidazolidine-2,4-dione
  • 5-Methyl-3-(m-tolyl)imidazolidine-2,4-dione

Uniqueness

5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in distinct properties and applications .

Properties

IUPAC Name

5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZGSUBUKNKGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616782
Record name 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51027-24-8
Record name 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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